5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
5-aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-3-1-2-8(6-9,4-5-9)7(11)12;/h1-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTOIJHRRVDOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.
Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of a suitable amine precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Nitro or nitroso derivatives.
Reduction products: Alcohols, aldehydes.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid is widely utilized as a building block in organic synthesis due to its unique structure. It serves as a precursor for various chemical transformations, leading to the development of more complex molecules. The compound's ability to participate in nucleophilic reactions enhances its utility in synthesizing pharmaceuticals and specialty chemicals.
Research indicates that this compound exhibits potential biological activities , particularly in the context of amino acid transport systems. Studies have shown that derivatives of bicyclo[3.2.1]octane can inhibit the uptake of specific amino acids in cancer cell lines, suggesting a role in cancer treatment strategies . The structural similarity to known bioactive compounds allows for exploration in drug design and development.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent . Its interaction with biological targets has been explored, revealing promising avenues for drug discovery, particularly in developing analgesics and other therapeutic agents that mimic the action of natural alkaloids like nicotine and morphine . The rigidity of its structure may enhance binding affinity and specificity towards target receptors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 205.69 g/mol
- CAS Number: Not explicitly provided in evidence, but structurally related compounds are cataloged under distinct CAS entries (e.g., 119102-94-2 for a positional isomer) .
Structural Features :
- Bicyclic framework: Composed of a fused bicyclo[3.2.1]octane system, featuring a seven-membered ring with bridgehead amine (-NH₂) and carboxylic acid (-COOH) substituents.
- Hydrochloride salt: Enhances solubility and stability for synthetic or pharmacological applications .
Applications :
Primarily utilized as a building block in organic synthesis and drug discovery, particularly in the development of constrained peptides or bioactive molecules due to its rigid bicyclic geometry .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs, emphasizing differences in bicyclic systems, substituents, and molecular properties:
Key Observations
Bridgehead Substitution: The presence of an amine group in the target compound (position 5) distinguishes it from analogs like 1-azabicyclo[3.2.1]octane-5-carboxylic acid HCl, which lacks an amine but retains the carboxylic acid .
Physicochemical Properties :
- Molecular Weight : The target compound (205.69 g/mol) is heavier than its [3.2.1]octane analog (191.66 g/mol) due to the additional amine group .
- Solubility : Hydrochloride salts generally improve water solubility, critical for bioavailability in drug candidates .
Synthetic Utility: Compounds like 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl are synthesized via acetylation reactions (e.g., ), whereas the target compound may require specialized routes due to its bridgehead functionalization .
Research Findings and Implications
- Catalysis: Azabicyclic compounds (e.g., 1-azabicyclo[3.2.2]nonane-6-carboxylic acid HCl) serve as ligands in asymmetric catalysis, leveraging their chiral centers .
- Limitations: Limited pharmacological data are available for these compounds; most evidence focuses on synthetic accessibility rather than bioactivity .
Biological Activity
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid; hydrochloride, also known by its IUPAC name (1R)-5-aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride, is a bicyclic amino acid derivative that has garnered attention for its potential biological activities, particularly in relation to amino acid transport systems and its implications in cancer research.
- Molecular Formula : C9H16ClN2O2
- Molecular Weight : 205.68 g/mol
- CAS Number : 2639625-71-9
- Purity : ≥95%
- Physical Form : Powder
The biological activity of 5-aminobicyclo[3.2.1]octane-1-carboxylic acid; hydrochloride is primarily linked to its interaction with amino acid transport systems. Research indicates that this compound acts as an inhibitor of specific transport systems, notably the Na+-independent system L, which is crucial for the uptake of neutral amino acids in various cell types, including tumor cells.
Inhibition of Amino Acid Transport
Studies have shown that 5-aminobicyclo[3.2.1]octane derivatives can inhibit the cellular uptake of certain amino acids, thereby affecting metabolic pathways in cancer cells. For instance, one study highlighted that this compound demonstrated a competitive inhibition effect on the uptake of labeled leucine and histidine in sarcoma 37 ascites cells, indicating its potential as a model substrate for understanding amino acid transport mechanisms .
Case Studies
-
Transport System Interaction :
- A study on the interaction of 5-aminobicyclo[3.2.1]octane with the amino acid transport systems revealed that it inhibited the transport system dominant for histidine uptake without affecting other transport systems significantly . This specificity suggests potential therapeutic applications in targeting metabolic pathways in cancer.
- Comparison with Other Compounds :
Biological Activity Summary Table
Future Directions and Applications
Given its biological activity, 5-aminobicyclo[3.2.1]octane-1-carboxylic acid; hydrochloride presents avenues for further research into its role as a therapeutic agent in cancer treatment and metabolic disorders linked to amino acid transport dysregulation. The specificity of its action on certain transport systems could lead to the development of targeted therapies that minimize side effects associated with broader-spectrum inhibitors.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
